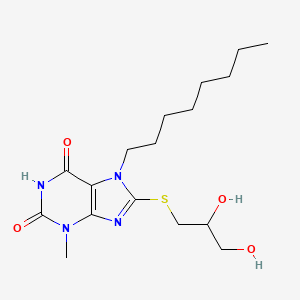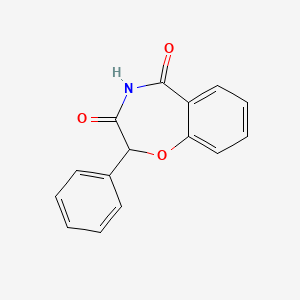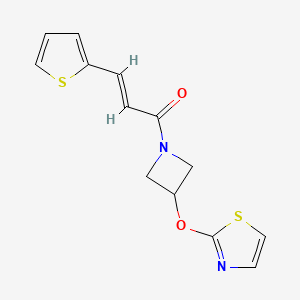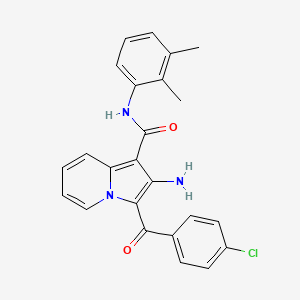
8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione, also known as DPTP, is a purine-based compound that has gained attention in recent years due to its potential applications in scientific research. In
Applications De Recherche Scientifique
Chemical Synthesis of Purine Derivatives The chemical compound "8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione" is related to a category of purine derivatives with diverse applications in scientific research. The synthesis of 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones, a category closely related to the mentioned compound, involves various methods such as reactions of 8-halo-7-(thiiran-2-ylmethyl)-3,7-dihydro-1Hpurin-2,6-diones with nucleophilic reagents (Khaliullin & Klen, 2009). Additionally, new methods for synthesizing purine derivatives include the one-step procedure for preparing 6,7-dihydro[1,3]thiazolo[2,3-f]purin2,4(1H,3H)-dione derivatives via reaction of 8-halo3,7-dihydro-1H-purine-2,6-diones with thiiranes, highlighting the chemical versatility and potential for further applications of these compounds (Khaliullin & Klen, 2010).
Molecular Design and Biological Applications The compound and its related analogs have been involved in the molecular design, aiming at potential biological activities. For instance, new 1,3,8-trisubstituted purine-2,6-diones and 1,3,6-trisubstituted thiazolo〔2,3-f〕purine-2,4-diones were synthesized as agents with potential biological activities, indicating a broader implication in biomedical research (Hayallah & Famulok, 2007).
Protective Groups in Synthesis In the synthesis of complex chemical compounds, the use of protective groups is a common strategy. For instance, the use of thietanyl protection in the synthesis of 8-Substituted 1-Benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones showcases sophisticated chemical engineering to achieve the desired chemical structures, potentially offering avenues for creating more complex molecules for scientific applications (Khaliullin & Shabalina, 2020).
Cascading Chemical Reactions Furthermore, the compound and its related analogs are used in cascading chemical reactions, such as the construction of penta- and hexacyclic heterocyclic systems, indicating their role in complex chemical synthesis and the formation of intricate molecular structures (Dotsenko, Sventukh, & Krivokolysko, 2012).
Propriétés
IUPAC Name |
8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-3-4-5-6-7-8-9-21-13-14(20(2)16(25)19-15(13)24)18-17(21)26-11-12(23)10-22/h12,22-23H,3-11H2,1-2H3,(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSOKAKBFOYLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid](/img/structure/B2631907.png)
![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine](/img/structure/B2631908.png)
![1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2631910.png)


![2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2631914.png)
![6-amino-1-phenyl-4-pyridin-3-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2631915.png)
![1-[(1-Pyrimidin-2-ylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2631916.png)
![Methyl 2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2631917.png)

![3-(3-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631922.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2631924.png)
![(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2631925.png)
